(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a complex organic compound that belongs to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Alkylation: Formation of the ethyl group attached to the pyridine ring.
Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is studied for its unique structural properties and reactivity. It may serve as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding. These studies can provide insights into its potential therapeutic applications.
Medicine
In medicine, ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one may be explored as a lead compound for drug development. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In industry, this compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one include other pyrrolopyridines and brominated pyridines. These compounds share structural similarities and may exhibit similar biological activities.
Uniqueness
What sets ®-3-(®-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one apart is its specific substitution pattern and stereochemistry
Properties
Molecular Formula |
C15H14BrN3O |
---|---|
Molecular Weight |
332.19 g/mol |
IUPAC Name |
(3R)-3-[(1R)-1-(6-bromopyridin-3-yl)ethyl]-3-methyl-1H-pyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C15H14BrN3O/c1-9(10-5-6-12(16)18-8-10)15(2)11-4-3-7-17-13(11)19-14(15)20/h3-9H,1-2H3,(H,17,19,20)/t9-,15-/m1/s1 |
InChI Key |
OBTVIVUSODKKIY-RFAUZJTJSA-N |
Isomeric SMILES |
C[C@H](C1=CN=C(C=C1)Br)[C@@]2(C3=C(NC2=O)N=CC=C3)C |
Canonical SMILES |
CC(C1=CN=C(C=C1)Br)C2(C3=C(NC2=O)N=CC=C3)C |
Origin of Product |
United States |
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